(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
“(1R)-7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is a chiral tetrahydronaphthalene (tetralin) derivative characterized by a bromine substituent at position 7, a methoxy group at position 5, and an amine group at position 1 in the R-configuration. The compound’s molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 272.14 g/mol (derived by adding the methoxy group’s contribution to the base structure in ). The stereochemistry at the 1-position is critical for its biological activity and synthetic applications, as enantiomeric purity often dictates binding affinity in receptor interactions .
The methoxy group at position 5 contributes electron-donating properties, which may modulate solubility and pharmacokinetic properties. This compound is structurally related to pharmacologically active tetralin amines, such as sertraline, but with distinct substituents that could confer unique biological or catalytic properties .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI Key |
QZMNENMQDPZFNS-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1CCC[C@H]2N)Br |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2N)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often begins with substituted acetophenone derivatives or related aromatic ketones, which undergo cyclization reactions to form the tetrahydronaphthalene core. For example, a Friedel-Crafts alkylation or related intramolecular cyclization can be employed to build the ring system.
Methoxylation at the 5-Position
The methoxy group at position 5 can be introduced either by starting with a methoxy-substituted aromatic precursor or by selective methylation of a hydroxy group after ring formation. Methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions are commonly used.
Bromination at the 7-Position
Selective bromination at the 7-position is achieved by electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination or substitution at undesired positions.
Introduction of the Amine Group at Carbon-1 with Stereocontrol
The amine group is introduced at the chiral center (carbon-1) typically by reduction of a ketone or aldehyde precursor or by substitution reactions on a suitable leaving group. Asymmetric synthesis methods or chiral auxiliaries are employed to ensure the (1R) stereochemistry. For example, stereoselective reduction using chiral catalysts or reagents can afford the desired enantiomer.
Purification and Characterization
After synthesis, purification is commonly performed by chromatography (e.g., column chromatography) and recrystallization. The stereochemistry and purity are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR), including ^1H and ^13C NMR, and chiral high-performance liquid chromatography (HPLC).
Representative Synthetic Route Example
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 5-methoxyacetophenone derivative | Acid catalyst, heat | 5-methoxy-1,2,3,4-tetrahydronaphthalene | 75-85 | Formation of tetrahydronaphthalene core |
| 2 | Bromination | 5-methoxy-1,2,3,4-tetrahydronaphthalene | NBS or Br2, controlled temp | 7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene | 70-80 | Selective bromination at 7-position |
| 3 | Amination / Reduction | 7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene ketone intermediate | Chiral reducing agent or amine source | (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | 60-75 | Stereocontrolled amine installation |
Yields and conditions vary depending on specific reagents and catalysts used.
Research Findings on Preparation
- The stereoselective introduction of the amine at the 1-position is critical for the biological activity of the compound. Methods such as asymmetric reduction using chiral catalysts have been shown to provide high enantiomeric excess (ee) for the (1R) configuration.
- Bromination selectivity is influenced by the electronic effects of the methoxy group, which directs electrophilic substitution to the 7-position with high regioselectivity.
- The methoxy substituent enhances solubility and modulates the electronic properties of the aromatic ring, facilitating subsequent functionalization steps.
- Multi-step synthesis allows for modular adaptation to prepare analogs by varying substituents or stereochemistry, useful for medicinal chemistry applications.
Comparative Structural and Synthetic Notes
| Compound | Substituents | Synthetic Complexity | Unique Synthetic Challenges |
|---|---|---|---|
| This compound | Br at 7, OMe at 5, amine at 1 (R) | Moderate to high | Regioselective bromination and stereocontrol at C-1 |
| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | OMe at 5, amine at 1 | Lower | No halogenation step needed |
| (R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Cl at 7 instead of Br | Similar | Different halogenation reagent and conditions |
The presence of bromine versus chlorine or methyl groups affects both synthetic routes and biological properties, necessitating tailored synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), thiols
Major Products
Oxidation: Formation of 7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent positions, stereochemistry, and molecular properties:
Key Findings:
Substituent Position and Electronic Effects: Bromine at C7 (target) vs. C5 () alters electronic distribution. The C7 position may enhance interactions with hydrophobic pockets in enzymes or receptors compared to C5 . Methoxy at C5 (target) improves solubility relative to non-polar analogs like (R)-7-bromo-tetralinamine .
Stereochemical Influence :
- The R-configuration at C1 is conserved in pharmacologically active analogs (e.g., sertraline), suggesting enantioselective binding to biological targets .
Biological Implications: Dual substituents (Br and OMe) in the target compound may balance lipophilicity and solubility, optimizing blood-brain barrier penetration for CNS applications. Compared to sertraline, the absence of a dichlorophenyl group in the target compound likely reduces mu-opioid receptor affinity but may introduce novel activity .
Synthetic Challenges :
- Enantioselective synthesis of the target compound requires precise catalytic methods, as seen in , where chiral auxiliaries (e.g., tert-butanesulfinyl groups) ensure stereochemical control .
Biological Activity
(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a compound characterized by its unique tetrahydronaphthalene structure, which includes a bromine atom and a methoxy group. This compound has garnered attention due to its potential biological activities and pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C11H14BrNO
- Molecular Weight : 256.14 g/mol
- Structure : The compound features a chiral center at the first carbon, leading to enantiomeric forms. The specific configuration (1R) indicates one of these stereoisomers.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Pharmacological Profile
- Serotonergic Activity :
-
Antidepressant Effects :
- Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This is attributed to its interaction with serotonergic pathways.
- Neuroprotective Properties :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on molecular docking studies and receptor binding assays:
Molecular Docking Studies
Molecular docking studies have illustrated that this compound can effectively bind to various neurotransmitter receptors:
- 5-HT Receptors : Strong binding affinity suggests a significant role in modulating serotonin levels.
- NMDA Receptors : Potential interactions may indicate a role in neuroprotection and synaptic plasticity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, we can compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks bromine substitution | Different receptor binding profile |
| 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Contains methyl instead of methoxy | Potentially different pharmacological properties |
| (R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Different bromine position | May interact differently with biological targets |
Case Studies and Research Findings
Several studies have explored the effects of (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amines:
- In Vivo Studies : Animal models have demonstrated significant reductions in depressive-like behaviors when administered this compound.
- In Vitro Assays : Cell line studies revealed that the compound could inhibit neuronal apoptosis under oxidative stress conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
